molecular formula C13H21NO4 B12211421 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

Cat. No.: B12211421
M. Wt: 255.31 g/mol
InChI Key: SIRIUJBYRLGXJF-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid typically involves the use of tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction conditions often include the use of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-Butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 8-azabicyclo[3.2.1]octane-3-carboxylic acid

Uniqueness

2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective reactions and protection of functional groups during complex organic synthesis .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-5-4-6-8-9(10(8)14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

SIRIUJBYRLGXJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2C1C2C(=O)O

Origin of Product

United States

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